molecular formula C6H13N3S B14304597 N'-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide CAS No. 118062-01-4

N'-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide

Cat. No.: B14304597
CAS No.: 118062-01-4
M. Wt: 159.26 g/mol
InChI Key: KBVQJEKAHKMCID-UHFFFAOYSA-N
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Description

N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is an organosulfur compound with the molecular formula C5H12N2S. This compound is known for its unique chemical properties and is often used in various chemical reactions and industrial applications. It is a yellow solid that is typically encountered as a yellow syrup.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is synthesized through the chlorination of tetramethylthiuram disulfide. The reaction involves the following steps:

Industrial Production Methods

In industrial settings, the production of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with dithiocarbamates to form thiuram sulfides. [ \text{R}_2\text{NCS}_2^- + \text{Me}_2\text{NC(S)Cl} \rightarrow \text{(R}_2\text{NC(S))}_2\text{S} ]

    Addition Reactions: It reacts with methanethiolate to form methyl dimethyldithiocarbamate. [ \text{Me}_2\text{NC(S)Cl} + \text{MeS}^- \rightarrow \text{Me}_2\text{NC(S)SMe} ]

Common Reagents and Conditions

    Chlorine Gas: Used in the chlorination step.

    Dithiocarbamates: Reactants in substitution reactions.

    Methanethiolate: Reactant in addition reactions.

Major Products

Mechanism of Action

The mechanism of action of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide involves its electrophilic nature. It serves as a source of the R2NC(S)+ group, which can participate in various chemical reactions. The compound targets specific molecular pathways, including the deoxygenation of pyridine-N-oxides and the formation of thiuram sulfides .

Comparison with Similar Compounds

Similar Compounds

    Dimethylcarbamoyl Chloride: Similar in structure but contains an oxygen atom instead of sulfur.

    Tetramethylthiuram Disulfide: Precursor in the synthesis of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide.

    Methyl Dimethyldithiocarbamate: A product formed from the reaction with methanethiolate.

Uniqueness

N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .

Properties

CAS No.

118062-01-4

Molecular Formula

C6H13N3S

Molecular Weight

159.26 g/mol

IUPAC Name

3-(dimethylaminomethylidene)-1,1-dimethylthiourea

InChI

InChI=1S/C6H13N3S/c1-8(2)5-7-6(10)9(3)4/h5H,1-4H3

InChI Key

KBVQJEKAHKMCID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=S)N(C)C

Origin of Product

United States

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